Propanoic acid, 2,2-dimethyl-, pentyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, pentyl ester is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 2,2-Dimethylpropionic acid, pentyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
The synthesis of propanoic acid, 2,2-dimethyl-, pentyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with pentanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid . The general reaction can be represented as follows:
2,2-Dimethylpropanoic acid+PentanolH2SO4Propanoic acid, 2,2-dimethyl-, pentyl ester+Water
In industrial settings, the production of esters like this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Propanoic acid, 2,2-dimethyl-, pentyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4) .
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, pentyl ester has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Esters like this compound are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential therapeutic uses of esters in drug delivery and formulation.
Industry: This compound is used in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Propanoic acid, 2,2-dimethyl-, pentyl ester can be compared with other similar esters, such as:
Propanoic acid, pentyl ester: This compound has a similar structure but lacks the two methyl groups on the propanoic acid moiety.
Propanoic acid, 2-methyl-, pentyl ester: This ester has one methyl group on the propanoic acid moiety.
Propanoic acid, 2-hydroxy-, pentyl ester: This compound has a hydroxyl group on the propanoic acid moiety.
The presence of the two methyl groups in this compound makes it more sterically hindered compared to its analogs, which can influence its reactivity and physical properties .
Properties
CAS No. |
2313-68-0 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5-8H2,1-4H3 |
InChI Key |
IOTAYCLTDJEUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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